1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (hereafter referred to as Compound A) is a benzimidazole-pyrrolidinone hybrid with a tert-butyl group and a 2,3-dimethylphenoxyethyl substituent. Its structure combines a rigid benzimidazole core, a pyrrolidin-2-one ring for conformational flexibility, and hydrophobic substituents (tert-butyl and dimethylphenoxy) that may enhance binding affinity and metabolic stability. Such derivatives are often explored for antimicrobial, anticancer, or kinase inhibitory activities due to the benzimidazole scaffold’s versatility .
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-17-9-8-12-22(18(17)2)30-14-13-27-21-11-7-6-10-20(21)26-24(27)19-15-23(29)28(16-19)25(3,4)5/h6-12,19H,13-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKNBUBOAMSIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one , with CAS number 912897-86-0 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 455.5 g/mol . The structure features a pyrrolidinone core linked to a benzimidazole moiety and a dimethylphenoxy group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Protein Kinases : Many benzimidazole derivatives are known to inhibit various kinases, including c-Met, which is implicated in cancer progression and metastasis .
- GABA Receptor Modulation : Some derivatives have shown allosteric modulation of GABA receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .
Anticancer Properties
Studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has demonstrated that certain derivatives possess significant antibacterial activity. For example, compounds containing the benzimidazole core have been tested against various bacterial strains, showing promising results in inhibiting growth .
Case Study 1: c-Met Inhibition
A study focusing on the inhibition of c-Met by related compounds revealed effective inhibition at nanomolar concentrations. This suggests that the compound may hold potential as a therapeutic agent in treating cancers associated with c-Met overexpression .
Case Study 2: Antibacterial Screening
In another study, derivatives were screened for antibacterial activity using agar diffusion methods. The results indicated that certain modifications to the phenoxy group significantly enhanced antibacterial efficacy against Gram-positive bacteria .
Data Tables
Comparison with Similar Compounds
Substituent Variations on the Phenoxyethyl Chain
Key structural analogs differ in the substituents on the phenoxyethyl chain attached to the benzimidazole nitrogen.
Analysis :
- The 2,3-dimethylphenoxy group in Compound A increases steric bulk and lipophilicity compared to methoxy-substituted analogs (e.g., 4-methoxy in ), which may improve membrane permeability but reduce aqueous solubility.
Variations in the Pyrrolidinone and Benzimidazole Substituents
Other analogs modify the pyrrolidinone ring or benzimidazole substituents:
Analysis :
- The piperidinyl substituent () introduces a basic nitrogen, which could improve solubility in acidic environments (e.g., lysosomes) but may alter target specificity compared to Compound A’s neutral phenoxyethyl chain .
- Hydroxy-pyrrolidinone derivatives () demonstrate antioxidant properties, suggesting that Compound A’s tert-butyl group might confer similar stability against oxidative degradation .
Physicochemical Properties
Comparative data for Compound A and analogs:
Analysis :
- The piperidinyl analog has a basic pKa (~7.5), enabling salt formation for improved solubility, unlike Compound A’s weakly acidic pKa (~4.9) .
Q & A
Q. What are the standard synthetic routes for this compound, and what intermediates are critical?
The synthesis involves constructing the pyrrolidin-2-one core, followed by sequential introduction of the tert-butyl group and phenoxyethyl-benzimidazole moiety. Key intermediates include the tert-butyl-pyrrolidinone precursor and the 2-(2,3-dimethylphenoxy)ethyl-benzimidazole derivative. Multi-step protocols often employ nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig for benzimidazole attachment). Reaction optimization (solvent, catalyst, temperature) is essential to avoid side reactions like imidazole ring decomposition .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- NMR (1H, 13C, 2D-COSY/HMBC): Validates connectivity and substituent positions (e.g., tert-butyl protons at δ ~1.2 ppm, pyrrolidinone carbonyl at ~175 ppm) .
- HRMS: Confirms molecular weight (e.g., [M+H]+ calculated for C28H34N3O2: 452.2654).
- HPLC-UV: Assesses purity (>95%) with a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Antimicrobial: Minimum inhibitory concentration (MIC) assays against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Anticancer: MTT/WST-1 viability assays on cancer cell lines (e.g., MCF-7, A549), with IC50 determination and cytotoxicity checks on HEK293 cells .
Advanced Research Questions
Q. How can low yields during phenoxyethyl-benzimidazole coupling be resolved?
Optimize coupling agents (HATU > EDC/HOBt), solvent polarity (DMF > THF), and stoichiometry (1.2:1 benzimidazole:pyrrolidinone). Microwave-assisted synthesis (80–100°C, 30 min) improves efficiency. Monitor by LC-MS to detect side products (e.g., dimerization at m/z 904) .
Q. What computational strategies predict target binding affinity (e.g., kinases)?
- Molecular docking (AutoDock Vina): Use kinase crystal structures (PDB: 3POZ) to identify key interactions (e.g., hydrogen bonds with hinge regions).
- MD simulations (GROMACS): Assess ligand-receptor stability over 100 ns; root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- MM/PBSA: Calculate binding free energy (ΔG ≤ −30 kcal/mol correlates with nM affinity) .
Q. How to address conflicting bioactivity data across cell lines or microbial strains?
- Dose-response validation: 8-point curves in triplicate to confirm IC50/MIC consistency.
- Efflux pump inhibition: Co-administration with verapamil in resistant strains (e.g., P. aeruginosa).
- Transcriptomics (RNA-seq): Identify differential expression of target genes (e.g., gyrB in bacteria, EGFR in cancer) .
Q. What strategies improve metabolic stability for in vivo studies?
- Deuteration: Replace labile hydrogens (e.g., benzylic CH3 → CD3) to slow CYP450 oxidation.
- Microsomal assays: Human liver microsomes + NADPH, with LC-MS/MS metabolite profiling.
- Structural tweaks: Replace methyl with trifluoromethyl to block oxidative hotspots .
Methodological Considerations
- Reaction optimization: Use DoE (design of experiments) to test variables (temperature, solvent, catalyst) systematically .
- SAR analysis: Synthesize analogs (e.g., varying phenoxy substituents) to correlate structure with activity .
- Data contradiction resolution: Cross-validate assays with orthogonal methods (e.g., SPR for binding affinity vs. docking predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
